7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
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Overview
Description
7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of chloro and hydroxy substituents on the quinazolinone core enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobenzamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 7-chloro-2-(2-chlorophenyl)-3-quinazolinone
Reduction: Formation of 7-chloro-2-(2-chlorophenyl)-3,4-dihydroquinazolin-4-one
Substitution: Formation of various substituted quinazolinone derivatives
Scientific Research Applications
7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
- 7-Chloro-2-(3-methoxyphenyl)-3-hydroxyquinazolin-4-one
- 7-Chloro-2-(4-nitrophenyl)-3-hydroxyquinazolin-4-one
Uniqueness
7-Chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
7-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-10-12(7-8)17-13(18(20)14(10)19)9-3-1-2-4-11(9)16/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMYJIFTMZOCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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